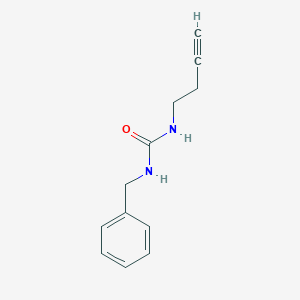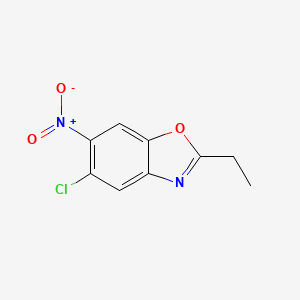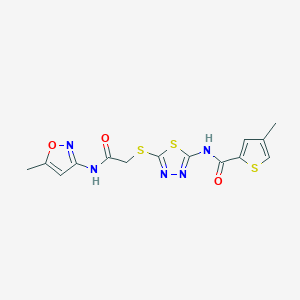
1-苄基-3-(丁-3-炔-1-基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-(but-3-yn-1-yl)urea is an organic compound with the molecular formula C12H14N2O It is a derivative of urea, featuring a benzyl group and a but-3-yn-1-yl group attached to the nitrogen atoms of the urea moiety
科学研究应用
1-Benzyl-3-(but-3-yn-1-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
作用机制
Target of Action
The primary targets of 1-Benzyl-3-(but-3-yn-1-yl)urea are RNA viruses and soluble epoxide hydrolase . RNA viruses are a diverse group of viruses that store their genetic information on an RNA molecule, which is used directly to synthesize proteins. Soluble epoxide hydrolase is an enzyme that metabolizes epoxides, which are reactive molecules involved in various biological processes.
Mode of Action
1-Benzyl-3-(but-3-yn-1-yl)urea interacts with its targets by inhibiting their function . In the case of RNA viruses, it decelerates replication . For soluble epoxide hydrolase, it prevents the enzyme from metabolizing its substrates .
Biochemical Pathways
The inhibition of RNA virus replication by 1-Benzyl-3-(but-3-yn-1-yl)urea affects the viral life cycle, preventing the virus from producing more copies of itself . The inhibition of soluble epoxide hydrolase alters the metabolism of epoxides, which can have various downstream effects depending on the specific epoxide involved .
Result of Action
The inhibition of RNA virus replication by 1-Benzyl-3-(but-3-yn-1-yl)urea can prevent the spread of the virus, potentially helping to control viral infections . The inhibition of soluble epoxide hydrolase can affect various biological processes, depending on the specific epoxides involved .
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(but-3-yn-1-yl)urea can be synthesized through a multi-step process involving the reaction of benzylamine with but-3-yn-1-yl isocyanate. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for 1-Benzyl-3-(but-3-yn-1-yl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-Benzyl-3-(but-3-yn-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or but-3-yn-1-yl groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
相似化合物的比较
1-Benzyl-3-(prop-2-yn-1-yl)urea: Similar structure but with a prop-2-yn-1-yl group instead of a but-3-yn-1-yl group.
1-Benzyl-3-(but-2-yn-1-yl)urea: Similar structure but with a but-2-yn-1-yl group instead of a but-3-yn-1-yl group.
Uniqueness: 1-Benzyl-3-(but-3-yn-1-yl)urea is unique due to the presence of the but-3-yn-1-yl group, which imparts distinct chemical and physical properties compared to its analogs. This structural variation can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
1-benzyl-3-but-3-ynylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-3-9-13-12(15)14-10-11-7-5-4-6-8-11/h1,4-8H,3,9-10H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQKREZKABGDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(7-(1,3-Dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2540106.png)

![2-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylacetamide hydrochloride](/img/structure/B2540108.png)
![(E)-2-(2-(4-(3-(4-methoxyphenyl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2540109.png)
![N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
![1-(pyridine-3-sulfonyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B2540113.png)
![N-[(2-chloropyridin-4-yl)sulfonyl]-3-(1H-pyrrol-1-yl)benzamide](/img/structure/B2540115.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3-hydroxybutan-2-yl)sulfanyl]acetamide](/img/structure/B2540118.png)
![2-[2-Fluoro-6-(trifluoromethyl)phenyl]ethanamine](/img/structure/B2540119.png)
![2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2540123.png)


![[1-(Oxolan-2-yl)cyclobutyl]methanamine](/img/structure/B2540129.png)
